molecular formula C6H16N2 B13520261 1,2-Diisopropylhydrazine CAS No. 3711-34-0

1,2-Diisopropylhydrazine

Cat. No.: B13520261
CAS No.: 3711-34-0
M. Wt: 116.20 g/mol
InChI Key: QWLQTDXXEZQUBB-UHFFFAOYSA-N
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Description

1,2-Diisopropylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a derivative of hydrazine, where two isopropyl groups are attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diisopropylhydrazine can be synthesized through several methods. One common method involves the reaction of isopropylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isopropyl groups and the nitrogen-nitrogen bond .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,2-Diisopropylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diisopropylhydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with cellular components and influence biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diethylhydrazine
  • N,N’-Diisopropylhydrazine
  • 1,2-Diisopropylhydrazine monohydrochloride

Comparison

This compound is unique due to the presence of two isopropyl groups, which influence its chemical reactivity and physical propertiesThe isopropyl groups provide steric hindrance, affecting the compound’s interactions with other molecules .

Properties

CAS No.

3711-34-0

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1,2-di(propan-2-yl)hydrazine

InChI

InChI=1S/C6H16N2/c1-5(2)7-8-6(3)4/h5-8H,1-4H3

InChI Key

QWLQTDXXEZQUBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(C)C

Origin of Product

United States

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